5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of the difluoromethyl group adds unique properties to the compound, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the introduction of the difluoromethyl group into the triazole ring. One common method is the difluoromethylation of a suitable precursor, such as a triazole derivative, using difluoromethylating agents. This process often requires the use of metal catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized triazole derivatives .
Scientific Research Applications
5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein labeling.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing biological pathways. The triazole ring’s stability contributes to the compound’s overall effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethyl-1-phenyl-1H-tetrazole: Another compound with a difluoromethyl group, known for its reactivity and use in organic synthesis.
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds also feature the difluoromethyl group and are studied for their biological activity.
Uniqueness
5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid stands out due to its unique combination of the difluoromethyl group and the triazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for a wide range of applications .
Properties
Molecular Formula |
C6H7F2N3O2 |
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Molecular Weight |
191.14 g/mol |
IUPAC Name |
5-(difluoromethyl)-1-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7F2N3O2/c1-2-11-4(5(7)8)3(6(12)13)9-10-11/h5H,2H2,1H3,(H,12,13) |
InChI Key |
AZKCZFTVHOVVBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=N1)C(=O)O)C(F)F |
Origin of Product |
United States |
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